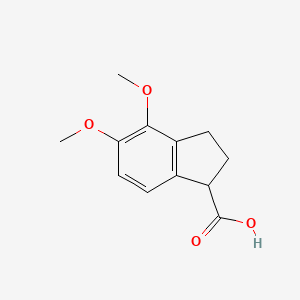

4,5-Dimethoxyindane-1-carboxylic acid

Descripción

4,5-Dimethoxyindane-1-carboxylic acid is a bicyclic aromatic compound featuring an indane core (a fused benzene and cyclopropane system) substituted with two methoxy (-OCH₃) groups at positions 4 and 5, and a carboxylic acid (-COOH) group at position 1. The indane scaffold imparts conformational rigidity, while the methoxy and carboxylic acid groups influence physicochemical properties such as solubility, acidity, and lipophilicity.

Propiedades

Fórmula molecular |

C12H14O4 |

|---|---|

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

4,5-dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-15-10-6-5-7-8(11(10)16-2)3-4-9(7)12(13)14/h5-6,9H,3-4H2,1-2H3,(H,13,14) |

Clave InChI |

COMZPVKIEHKLJI-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=C1)C(CC2)C(=O)O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-dimethoxyindane-1-carboxylic acid with key analogs from the provided evidence, focusing on structural features, substituent effects, and functional group contributions.

Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

- Core System: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) is a monocyclic benzene derivative with a propenoic acid side chain, whereas the target compound features a bicyclic indane system.

- Substituents: Caffeic acid has 3,4-dihydroxy groups, while the target compound has 4,5-dimethoxy groups.

- Functional Groups : Both compounds have carboxylic acid moieties, but caffeic acid’s α,β-unsaturated (acrylic) acid may confer redox activity absent in the saturated indane analog.

Physicochemical and Functional Implications :

- Solubility : Caffeic acid’s dihydroxy groups enhance water solubility compared to the dimethoxy-substituted indane derivative, which is likely more soluble in organic solvents .

- Biological Activity: Caffeic acid is widely studied for antioxidant, anti-inflammatory, and antimicrobial properties due to its phenolic hydroxyls and conjugated double bond . The target compound’s methoxy groups may reduce direct antioxidant efficacy but improve metabolic stability.

Comparison with Pyrazole-Carboximidamide Derivatives

Structural Differences :

- Core System : Pyrazole-carboximidamide derivatives (e.g., compound 8 in ) feature a pyrazole ring fused to a carboximidamide group, distinct from the indane-carboxylic acid system.

- Substituents : Compound 8 (5-(3,4-dimethoxyphenyl)-3-phenylpyrazole-carboximidamide) has 3,4-dimethoxy groups on a phenyl ring, while the target compound’s methoxy groups are on the indane core.

- Functional Groups: Carboximidamide (-C(NH₂)NH₂) vs.

Functional Implications :

- Acidity : The carboxylic acid group (pKa ~2-3) is more acidic than carboximidamide (pKa ~8-10), affecting ionization and solubility under physiological conditions.

- The target compound’s rigidity and carboxylic acid may favor interactions with metal ions or charged protein residues.

Comparison with β-Lactam Antibiotics ()

While structurally distinct, β-lactam antibiotics (e.g., penicillin derivatives) share the presence of carboxylic acid groups, which are critical for binding to bacterial transpeptidases. The target compound’s -COOH group may similarly facilitate interactions with biological targets, though its indane core lacks the β-lactam’s strained ring necessary for antibiotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.